1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride typically involves the reaction of imidazole derivatives with trifluoroethylating agents. One common method includes the use of 2,2,2-trifluoroethylamine hydrochloride as a fluorine source. The reaction is often catalyzed by transition metals such as iron or copper, which facilitate the N-trifluoroethylation of imidazole .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Radical Reactions: Radical-mediated reactions can be used to introduce additional functional groups onto the imidazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and radical initiators like azobisisobutyronitrile (AIBN). The reactions are typically conducted under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce a variety of trifluoroethyl-substituted imidazole derivatives .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with enhanced metabolic stability and bioavailability.
Agrochemistry: It serves as a precursor for the development of agrochemicals with improved efficacy and environmental safety.
Material Science: The unique properties of the trifluoroethyl group make the compound valuable in the design of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The compound may also influence cellular signaling pathways by altering the function of key enzymes and receptors .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethylamine hydrochloride
- N-2,2,2-Trifluoroethylisatin ketimines
- 2,2,2-Trifluoroethanol
Comparison: Compared to these similar compounds, 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride exhibits unique properties due to the presence of both the imidazole ring and the trifluoroethyl group. This combination enhances its chemical stability, reactivity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.ClH/c6-5(7,8)2-11-1-4(9)10-3-11;/h1,3H,2,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGZKWHCWSUIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2197054-18-3 |
Source
|
Record name | 1-(2,2,2-trifluoroethyl)-1H-imidazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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